Cas no 52-66-4 (DL-Penicillamine)

DL-Penicillamine structure
Nome del prodotto:DL-Penicillamine
DL-Penicillamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-3-mercapto-3-methylbutanoic acid
- 3,3-Dimethyl-DL-cysteine~3-Mercapto-DL-valine
- DL-beta-mercaptovaline
- Penicillamine
- 3,3-Dimethyl-DL-cysteine
- DL-Penicillamine
- DL-.β.-Mercaptovaline
- (+/-)-penicillamine
- 2-amino-3-mercapto-3,3-dimethylpropanoic acid
- 2-amino-3-mercapto-3-methyl-butyric acid
- 3-mercapto-dl-valin
- AKOS NCG1-0051
- b-Mercaptovaline
- D-(-)-penicillamine
- DL-PENCILLAMINE
- dl-valin
- PENICILLAMINE(DL-)
- DMC
- NSC 22880
- NSC 44656
- P0025
- DL-3-Mercaptovaline
- (+-)-Penicillamine
- AB00375988-03
- 52-66-4
- DL-.beta.-Mercaptovaline
- dl-beta,beta-Dimethylcysteine
- valine, 3-mercapto
- SMR000059161
- SBI-0051475.P003
- NCIOpen2_000958
- A,
- VS-03708
- HMS500P16
- CHEMBL13239
- AB87081
- (2R)-2-amino-3-methyl-3-sulfanylbutanoic acidL-beta,beta-Dimethylcysteine
- CHEBI:50868
- SY049414
- NSC-22880
- beta,beta-Dimethyl-DL-cysteine, DL-2-Amino-3-mercapto-3-methylbutanoic acid
- Penicillamine, (+/-)-
- SY045321
- HMS3714E05
- BCP24237
- NSC-44656
- SPECTRUM1500464
- UNII-2XOP7Y1H98
- D,L-Penicillamine
- H-beta,beta-Dimethyl-Cys-OH;H-beta-Mercapto-Val-OH
- Q27122242
- NS00080914
- A-Dimethyl-L-cysteine
- Cysteine, 3,3-dimethyl-
- HMS3259K09
- CS-W018173
- D-Penicyllamine
- 2-Amino-3-mercapto-3-methylbutyric acid
- .BETA.-THIOVALINE
- SY046568
- .beta.,.beta.-Dimethylcysteine
- Valine, 3-mercapto-
- PENICILLAMINE DL-FORM [MI]
- 3-Sulfanylvaline
- AB00052067_10
- D-Penicilamine
- P-1290
- Penicilllamine
- 771431-20-0
- 4-04-00-03228 (Beilstein Handbook Reference)
- l-3-Mercaptovaline
- FT-0625502
- 3-Mercaptovaline
- 3-Mercapto-DL-valine
- s5962
- Z203244248
- 2-amino-3-methyl-3-sulfanyl-butanoic acid
- DL-Valine, 3-mercapto-
- L-(+)-2-Amino-3-mercapto-3-methylbutanoic acid
- HMS2094G19
- 1795786-79-6
- NS00078845
- NSC81988
- FT-0627604
- 2XOP7Y1H98
- 3-Sulfanylvaline #
- NC00476
- Penicillamina [DCIT]
- SR-05000001692-1
- 2-Amino-3-mercapto-3-methyl-butyric acid #3: Please note: Alphabetic order of prefixes ignored while selecting parent chain
- Valine, 3-mercapto-, L-
- NSC22880
- NCGC00018283-03
- EN300-25364
- 3,3-Dimethyl-L-cysteine
- Valine, 3-mercapto-, DL-
- EINECS 200-147-2
- 2-amino-3-methyl-3-sulfanylbutanoic acid
- DL-DMC
- MFCD00004856
- DTXSID7044687
- NCI60_001936
- FT-0624341
- PENICILLAMINE, DL-
- (2RS)-2-amino-3-methyl-3-sulfanyl-butanoic acid
- AB00052067_11
- SCHEMBL57527
- SR-05000001692
- NSC44656
- L-Penicillamine-d6
- BRN 2039817
- AKOS016843630
- .BETA.-MERCAPTOVALINE
- 2-Amino-3-mercapto-3-methylbutanoicacid
- NSC-81988
- AKOS000121093
- CCG-40247
- HY-W017457
- Dimethylcysteine
- 3,3-dimethylcysteine
- beta-Mercaptovaline
- HMS1920F10
- NSC241261
- MLS006011473
- STK249738
- DB-021813
- DB-040965
- BBL013214
- butanoic acid, 2-amino-3-mercapto-3-methyl-
- BRD-A16376407-213-01-1
-
- MDL: MFCD00004856
- Inchi: InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
- Chiave InChI: VVNCNSJFMMFHPL-UHFFFAOYSA-N
- Sorrisi: CC(C)(C(C(=O)O)N)S
- BRN: 2039817
Proprietà calcolate
- Massa esatta: 149.05113
- Massa monoisotopica: 149.051049
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 124
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Conta Tautomer: niente
- Superficie polare topologica: 64.3
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Polvere cristallina da bianca a biancastra
- Densità: 1.204±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 212 ºC (dec.)
- Punto di ebollizione: 251.8±35.0 ºC (760 Torr),
- Punto di infiammabilità: 106.1±25.9 ºC,
- Indice di rifrazione: 1.5216 (estimate)
- Solubilità: Leggermente solubile (31 g/l) (25°C),
- Coefficiente di ripartizione dell'acqua: Soluble in ethanol, hot water and sodium hydroxide.
- PSA: 63.32
- LogP: 0.80700
- Solubilità: Non determinato.
- Merck: 14,7088
- pka: pK: 1.8 (carboxyl); 7.9 (a-amino); 10.5 (b-thiol)
- Sensibilità: Sensibile al calore
DL-Penicillamine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38-40-20/21/22
- Istruzioni di sicurezza: 26-36-22
- RTECS:YV9445000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S26-S36
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R22
- Tossicità:LD50 orally in rats: 365 mg/kg (Jaffe)
DL-Penicillamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25364-0.25g |
2-amino-3-methyl-3-sulfanylbutanoic acid |
52-66-4 | 95.0% | 0.25g |
$20.0 | 2025-03-21 | |
MedChemExpress | HY-W017457-50mg |
DL-Penicillamine |
52-66-4 | 99.10% | 50mg |
¥1040 | 2024-04-18 | |
MedChemExpress | HY-W017457-10mM*1 mL in DMSO |
DL-Penicillamine |
52-66-4 | 99.10% | 10mM*1 mL in DMSO |
¥220 | 2024-04-18 | |
Enamine | EN300-25364-0.5g |
2-amino-3-methyl-3-sulfanylbutanoic acid |
52-66-4 | 95.0% | 0.5g |
$32.0 | 2025-03-21 | |
Enamine | EN300-95022-1.0g |
2-amino-3-methyl-3-sulfanylbutanoic acid |
52-66-4 | 95% | 1.0g |
$40.0 | 2023-02-11 | |
Enamine | EN300-95022-10.0g |
2-amino-3-methyl-3-sulfanylbutanoic acid |
52-66-4 | 95% | 10.0g |
$129.0 | 2023-02-11 | |
TRC | P223010-5g |
DL-Penicillamine |
52-66-4 | 5g |
$ 305.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0983L-5 mg |
DL-Penicillamine |
52-66-4 | 98.00% | 5mg |
¥192.00 | 2022-04-26 | |
TRC | P223010-1g |
DL-Penicillamine |
52-66-4 | 1g |
$ 110.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0983L-50 mg |
DL-Penicillamine |
52-66-4 | 98.00% | 50mg |
¥1064.00 | 2022-04-26 |
DL-Penicillamine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:52-66-4)DL-Penicillamine
Numero d'ordine:A11889
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:08
Prezzo ($):179.0
DL-Penicillamine Letteratura correlata
-
ágnes Grenács,Norbert Lihi,Imre Sóvágó,Katalin Várnagy Dalton Trans. 2017 46 13472
-
Tengfei Long,Yanjia Guo,Min Lin,Mengke Yuan,Zhongde Liu,Chengzhi Huang Nanoscale 2016 8 9764
-
Yu-Ting Guo,Yuan-Hui Xiao,Ji-Guang Zhang,Si-Da Bian,Jian-Zhang Zhou,De-Yin Wu,Zhong-Qun Tian Phys. Chem. Chem. Phys. 2021 23 22119
-
Xinyue Rao,Mengke Yuan,Huan Jiang,Ling Li,Zhongde Liu New J. Chem. 2019 43 13735
-
Jonathan Lowther,Ashley E. Beattie,Pat R. R. Langridge-Smith,David J. Clarke,Dominic J. Campopiano Med. Chem. Commun. 2012 3 1003
52-66-4 (DL-Penicillamine) Prodotti correlati
- 25526-04-9(L-Penicillamine Hydrochloride)
- 1113-41-3(L-Penicillamine)
- 1612287-20-3(5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine)
- 14429-02-8(Benzyl-(4-methoxy-benzyl)-amine)
- 76311-92-7(b-oxo-1-Pyrrolidinepropanoic acid methyl ester)
- 2228778-66-1(3-5-(methoxycarbonyl)pyridin-2-yl-2-methylpropanoic acid)
- 2275197-23-2(tert-butyl N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylcarbamate)
- 140670-42-4(1,3-Didocosahexaenoyl Glycerol)
- 2171755-14-7(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1175028-47-3(2-Chloro-5-fluorophenylacetyl chloride)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:52-66-4)DL-Penicillamine

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:52-66-4)DL-PENICILLAMINE

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta